molecular formula C5H6ClNO3S B12874402 5-(Chloromethyl)furan-2-sulfonamide

5-(Chloromethyl)furan-2-sulfonamide

Cat. No.: B12874402
M. Wt: 195.62 g/mol
InChI Key: PAHCWBXPCZRWJC-UHFFFAOYSA-N
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Description

5-(Chloromethyl)furan-2-sulfonamide is a heterocyclic organic compound featuring a furan ring substituted with a chloromethyl (-CH₂Cl) group at the 5-position and a sulfonamide (-SO₂NH₂) moiety at the 2-position. The chloromethyl group enhances electrophilicity, enabling nucleophilic substitution reactions, while the sulfonamide group contributes to hydrogen-bonding interactions, making the compound relevant in medicinal chemistry and materials science.

Properties

Molecular Formula

C5H6ClNO3S

Molecular Weight

195.62 g/mol

IUPAC Name

5-(chloromethyl)furan-2-sulfonamide

InChI

InChI=1S/C5H6ClNO3S/c6-3-4-1-2-5(10-4)11(7,8)9/h1-2H,3H2,(H2,7,8,9)

InChI Key

PAHCWBXPCZRWJC-UHFFFAOYSA-N

Canonical SMILES

C1=C(OC(=C1)S(=O)(=O)N)CCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chloromethyl)furan-2-sulfonamide typically involves the chloromethylation of furan-2-sulfonamide. One common method is the reaction of furan-2-sulfonamide with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods

Industrial production of 5-(Chloromethyl)furan-2-sulfonamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can make the production process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

5-(Chloromethyl)furan-2-sulfonamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, and alcohols.

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

    Reduction: The sulfonamide group can be reduced to form corresponding amines.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide, potassium thiolate, and sodium alkoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

    Nucleophilic substitution: Products include azido, thiol, and alkoxy derivatives of furan-2-sulfonamide.

    Oxidation: Products include furan-2,5-dicarboxylic acid derivatives.

    Reduction: Products include amines derived from the reduction of the sulfonamide group.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
5-(Chloromethyl)furan-2-sulfonamide has been investigated for its potential antimicrobial properties. The sulfonamide group is known for its ability to inhibit bacterial growth by interfering with folic acid synthesis. Studies have shown that derivatives of this compound exhibit varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria, making them candidates for further development as antimicrobial agents.

Anti-inflammatory Properties
Research indicates that compounds with sulfonamide functionalities can act as inhibitors of pro-inflammatory cytokines, particularly interleukin-1 (IL-1). The inhibition of IL-1 has implications for treating inflammatory diseases such as arthritis and other autoimmune disorders. The synthesis of 5-(Chloromethyl)furan-2-sulfonamide derivatives could lead to novel anti-inflammatory drugs that target these pathways effectively .

Case Study: Sulfonamide Derivatives
A study focused on synthesizing various sulfonamide derivatives from 5-(Chloromethyl)furan-2-sulfonamide demonstrated their potential as anti-inflammatory agents. These derivatives were tested in vitro for their ability to inhibit IL-1 induced inflammatory responses in cell cultures, showing promising results that warrant further investigation in vivo .

Organic Synthesis

Building Block for Complex Molecules
5-(Chloromethyl)furan-2-sulfonamide serves as a versatile building block in organic synthesis. Its chloromethyl group can undergo nucleophilic substitution reactions, allowing for the introduction of various functional groups. This property makes it an essential intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .

Synthesis of Furoate Esters
The compound is also utilized in the production of furoate esters, which are valuable in various applications, including biofuels and polymers. The transformation of 5-(Chloromethyl)furan-2-sulfonamide into furoate esters has been explored, showcasing its utility in producing sustainable chemical products from biomass-derived precursors .

Cosmetic Applications

Skin Care Formulations
Recent studies have explored the incorporation of 5-(Chloromethyl)furan-2-sulfonamide in cosmetic formulations due to its potential skin-beneficial properties. The compound's ability to modulate inflammatory responses may enhance the efficacy of topical formulations aimed at treating skin conditions such as acne and eczema .

Case Study: Emulsion Formulation
In a study evaluating a novel emulsion formulation containing extracts with anti-inflammatory properties, 5-(Chloromethyl)furan-2-sulfonamide was included to assess its effects on skin irritation and healing. Results indicated improved skin hydration and reduced irritation, suggesting its potential role in cosmetic applications aimed at enhancing skin health .

Data Summary Table

Application Area Potential Uses Remarks
Medicinal ChemistryAntimicrobial agentsInhibits bacterial growth; targets folic acid synthesis
Anti-inflammatory drugsInhibits IL-1; potential for autoimmune treatment
Organic SynthesisBuilding block for complex moleculesVersatile intermediate for functionalization
Synthesis of furoate estersValuable for biofuels and polymers
Cosmetic ApplicationsSkin care formulationsModulates inflammation; enhances skin health

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)furan-2-sulfonamide depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or interacting with cellular receptors. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins, leading to the inhibition of enzyme activity. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to act as a competitive inhibitor.

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The following table summarizes key structural analogues, their substituents, and biological or chemical properties:

Compound Name Structural Features Key Properties/Activities References
5-(Chloromethyl)furan-2-sulfonamide Furan + 5-chloromethyl + 2-sulfonamide Potential reactivity in nucleophilic substitutions; possible antimicrobial/antitumor activity
5-(5-Trifluoromethyl-isoxazol-3-yl)furan-2-sulfonamide Furan + 2-sulfonamide + 5-trifluoromethyl-isoxazole Drug candidate for glaucoma treatment; enhanced target specificity
5-(Difluoromethyl)-N-[4-(oxetan-3-yloxy)phenyl]furan-2-sulfonamide (DFMOF) Furan + 2-sulfonamide + 5-difluoromethyl + oxetan-3-yloxy phenyl Novel synthetic agent; potential applications in oncology and inflammation
[5-(4-Fluorophenyl)furan-2-yl]methanesulfonyl chloride Furan + 2-sulfonyl chloride + 5-(4-fluorophenyl) Intermediate for sulfonamide synthesis; antimicrobial activity observed
5-Chloro-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)thiophene-2-sulfonamide Thiophene + 2-sulfonamide + 5-chloro + hydroxy-thiophene substituent Unique substitution pattern; potential anti-inflammatory or antitumor activity
5-(Chloromethyl)furfural Furan + 5-chloromethyl + aldehyde group (no sulfonamide) Biofuel/polymer precursor; lacks sulfonamide-mediated bioactivity

Key Observations

Functional Group Impact :

  • Chloromethyl Group : Enhances electrophilicity, enabling cross-coupling or alkylation reactions. In 5-(Chloromethyl)furan-2-sulfonamide, this group differentiates it from simpler sulfonamides like DFMOF, which uses a difluoromethyl group for metabolic stability .
  • Sulfonamide vs. Sulfonyl Chloride : The sulfonamide group in 5-(Chloromethyl)furan-2-sulfonamide allows hydrogen bonding, critical for protein target engagement, whereas sulfonyl chloride derivatives (e.g., [5-(4-Fluorophenyl)furan-2-yl]methanesulfonyl chloride) are primarily synthetic intermediates .

Biological Activity Trends: Glaucoma Treatment: The trifluoromethyl-isoxazole substituent in 5-(5-Trifluoromethyl-isoxazol-3-yl)furan-2-sulfonamide improves aqueous solubility and target specificity, a trait absent in the chloromethyl analogue . Antimicrobial Potential: Fluorophenyl-substituted sulfonamides (e.g., DFMOF) show enhanced activity due to fluorine’s electronegativity, suggesting that 5-(Chloromethyl)furan-2-sulfonamide could be optimized with halogen substitutions .

Biological Activity

5-(Chloromethyl)furan-2-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

5-(Chloromethyl)furan-2-sulfonamide features a furan ring with a chloromethyl group and a sulfonamide moiety. Its chemical structure can be represented as follows:

C6H6ClNO3S\text{C}_6\text{H}_6\text{ClN}\text{O}_3\text{S}

This compound is known for its potential in various therapeutic applications, particularly in anti-inflammatory and antimicrobial contexts.

Biological Activity

1. Anti-inflammatory Activity

Research indicates that 5-(Chloromethyl)furan-2-sulfonamide exhibits notable anti-inflammatory properties. A study highlighted its role in inhibiting the NLRP3 inflammasome activation, which is crucial in the pathogenesis of several inflammatory diseases . The compound was tested at a concentration of 0.4 g (approximately 2.05 mmol) in THF, demonstrating significant inhibition of interleukin-1β secretion, a key pro-inflammatory cytokine.

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial efficacy against various bacterial strains. In vitro studies have shown that it possesses antibacterial activity against both Gram-positive and Gram-negative bacteria, similar to other sulfonamide derivatives . The minimum inhibitory concentration (MIC) values were determined using standard agar-dilution methods, with results indicating effective inhibition at concentrations lower than those of traditional antibiotics like ciprofloxacin.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
Anti-inflammatoryInhibition of NLRP3 inflammasome activation
AntimicrobialEffective against E. coli and S. aureus
AntioxidantDPPH and FRAP assay results

Detailed Research Findings

A detailed study on the biological evaluation of 5-(Chloromethyl)furan-2-sulfonamide revealed its potential as a dual-action agent targeting inflammation and infection. The compound was subjected to various assays to assess its antioxidant capabilities alongside its antimicrobial properties. Notably, it showed promising results in DPPH radical scavenging assays, indicating its potential utility as an antioxidant .

The biological activities of 5-(Chloromethyl)furan-2-sulfonamide can be attributed to its ability to interact with specific molecular targets involved in inflammatory pathways and microbial resistance mechanisms. The sulfonamide group is known for its role in inhibiting bacterial dihydropteroate synthase, which is essential for folate synthesis in bacteria, thus leading to bactericidal effects.

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